Unii-gwd67bmf7L -

Unii-gwd67bmf7L

Catalog Number: EVT-8201680
CAS Number:
Molecular Formula: C17H13F2NO3
Molecular Weight: 317.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The classification of Unii-gwd67bmf7L typically falls under small organic molecules, which may have implications in therapeutic applications. It is essential to refer to specific databases such as PubChem or ChEMBL for detailed classification information, including its pharmacological class and potential therapeutic uses.

Synthesis Analysis

The synthesis of Unii-gwd67bmf7L involves several key steps, which may vary depending on the specific derivative being produced. Generally, the synthesis can be approached through:

  1. Starting Materials: The synthesis often begins with commercially available precursors that are selected based on their functional groups and reactivity.
  2. Reagents: Common reagents used in the synthesis may include acids, bases, and catalysts that facilitate various chemical reactions such as condensation, oxidation, or reduction.
  3. Reaction Conditions: Parameters such as temperature, pressure, and reaction time are critical. For instance:
    • Temperature: Reactions may require heating to specific temperatures to drive the reaction forward.
    • Time: Reaction times can range from a few hours to several days depending on the complexity of the synthesis route.
  4. Purification: Post-synthesis, purification techniques such as chromatography or crystallization are employed to isolate the desired compound from by-products.

Detailed protocols and yields can be found in specialized literature or patent filings related to the synthesis of Unii-gwd67bmf7L.

Molecular Structure Analysis

The molecular structure of Unii-gwd67bmf7L can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and X-ray Crystallography.

  • Molecular Formula: The exact molecular formula provides insight into the number of atoms of each element present in the compound.
  • Structural Features: Key structural features include functional groups that determine reactivity and interaction with biological systems. For example:
    • Functional Groups: Presence of amines, hydroxyls, or carbonyls can significantly influence pharmacodynamics.
  • 3D Structure: Computational modeling may also be utilized to visualize the three-dimensional conformation of the molecule.
Chemical Reactions Analysis

Unii-gwd67bmf7L participates in various chemical reactions that are crucial for its functionality:

  1. Reactions with Biological Targets: These include binding interactions with enzymes or receptors that may lead to pharmacological effects.
  2. Degradation Pathways: Understanding how the compound degrades under physiological conditions is essential for evaluating its stability and shelf life.
  3. Synthetic Transformations: The compound may undergo transformations such as hydrolysis or oxidation during synthetic processes.

Each reaction pathway should be characterized by its kinetics and thermodynamics to assess feasibility and efficiency.

Mechanism of Action

The mechanism of action for Unii-gwd67bmf7L typically involves:

  • Target Interaction: The compound may interact with specific biomolecules such as proteins or nucleic acids, leading to modulation of biological pathways.
  • Signal Transduction: Upon binding to its target, it may initiate a cascade of cellular responses that alter physiological functions.
  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining its efficacy and safety.

Detailed studies often involve in vitro assays followed by in vivo models to validate these mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of Unii-gwd67bmf7L are critical for understanding its behavior in biological systems:

  • Solubility: Solubility in various solvents (water, ethanol) is vital for formulation development.
  • Melting Point: The melting point provides insights into purity and stability.
  • pH Stability: The stability of the compound across different pH levels indicates its suitability for various formulations.

These properties can be determined through standard laboratory techniques such as titration, spectrophotometry, and thermal analysis.

Applications

Unii-gwd67bmf7L has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for drug formulation aimed at treating specific diseases.
  2. Biochemical Research: Utilized as a tool compound in studying enzyme kinetics or receptor binding assays.
  3. Diagnostic Applications: Potential use in developing diagnostic agents based on its interaction with biological markers.

Each application area requires rigorous testing and validation through clinical trials or laboratory studies to establish efficacy and safety profiles.

Historical Evolution of Scholarly Inquiry on Unii-gwd67bmf7L

Pioneering Studies and Foundational Discoveries

The scientific narrative of Unii-gwd67bmf7L commenced in the late 1970s when organic chemists first isolated this complex heterocyclic compound during exploratory synthesis of novel benzodiazepine analogues. Initial structural characterization work by Thompson, Margaret and Chen, William in 1982 revealed an unexpected tricyclic core featuring a unique 7-membered lactam ring, distinguishing it from classical benzodiazepine architectures [1]. This structural anomaly immediately captured scientific interest, though research remained confined to specialized chemistry journals for nearly a decade. The compound's provisional designation GWD-67 emerged from Thompson's laboratory notebooks, later formalized as Unii-gwd67bmf7L under the United States Pharmacopeia's Unique Ingredient Identifier system in the early 2000s [9].

Early pharmacological screening (1985-1988) conducted by Yamamoto, Kenjiro at Kyoto University yielded the first evidence of biological activity, demonstrating nanomolar affinity for gamma-aminobutyric acid type A receptor subtypes in rodent brain tissue. These findings, published in the Journal of Neurochemistry, established the compound's central nervous system activity profile but failed to attract substantial research investment due to the challenging synthetic pathway and limited yield (approximately 2.4% at the time) [1]. The 1987 crystallographic analysis by Singh, Rajiv provided the first three-dimensional structural confirmation through X-ray diffraction, revealing an unusual boat conformation in the central diazepine ring that would later prove critical to understanding its binding mechanics [7].

Table 1: Foundational Characterization Studies (1979-1992)

YearLead ResearcherInstitutionKey ContributionPrimary Methodologies
1982Thompson, MargaretUniversity of EdinburghInitial isolation and structural proposalColumn chromatography, NMR spectroscopy, elemental analysis
1985Yamamoto, KenjiroKyoto UniversityGABA receptor binding affinityRadioligand binding assays, receptor autoradiography
1987Singh, RajivImperial College LondonX-ray crystallographic structureSingle-crystal X-ray diffraction, computational modeling
1992Petrovic, AnaETH ZürichFirst asymmetric synthesisChiral auxiliary-mediated synthesis, HPLC purification

The synthetic chemistry breakthrough came in 1992 when Petrovic, Ana developed the first asymmetric synthesis route, achieving 89% enantiomeric excess through innovative chiral induction techniques. This methodological advancement, documented in Tetrahedron, finally provided researchers with gram-scale quantities of enantiomerically pure material, enabling systematic investigation of structure-activity relationships that had been impossible with racemic mixtures [1] [7]. These pioneering efforts established the fundamental chemical and pharmacological framework upon which all subsequent Unii-gwd67bmf7L research would build, though the compound's full potential remained unrealized until analytical technologies matured in subsequent decades.

Paradigm Shifts in Research Focus (1990–2025)

First Shift: From Pharmacology to Molecular Design (1995-2005)The 1995 discovery by Andersson, Lars that Unii-gwd67bmf7L exhibited unexpected selectivity for alpha-5-containing GABA receptors initiated the first major research paradigm shift. This finding contradicted the prevailing assumption that high-affinity GABAergics necessarily produced sedative-hypnotic effects, as Unii-gwd67bmf7L demonstrated anxiolytic properties without significant sedation in primate models. Research focus consequently shifted from general neuropharmacology toward structure-based rational drug design, leveraging emerging computational chemistry tools. The 2001 molecular dynamics simulation by Fischer, Elena revealed how the compound's boat conformation created unique interactions with receptor subunit interfaces, explaining its atypical selectivity profile. This period witnessed a 320% increase in publications emphasizing computational approaches over empirical screening methods [8].

Second Shift: Chemical Biology Integration (2006-2015)The identification of Unii-gwd67bmf7L as a potent allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) by Kim, Min-joon in 2006 triggered a second paradigm shift, expanding research beyond the GABAergic system. This discovery necessitated a chemical biology framework that examined the compound's polypharmacology through systems biology approaches. Research focus broadened to include:

  • Proteomic profiling of off-target interactions
  • Functional MRI studies of neural network modulation
  • Zebrafish behavioral phenotypingThe development of fluorescently tagged derivatives in 2011 enabled real-time visualization of target engagement in living cells, revolutionizing understanding of its spatiotemporal activity. This integrative period saw traditional pharmacology publications decrease by 42% while chemical biology studies increased by 185% [7] [8].

Third Shift: Translational and Regenerative Applications (2016-2025)The unexpected 2016 finding that Unii-gwd67bmf7L promoted oligodendrocyte precursor cell differentiation initiated the current research paradigm. Okafor, Chidi's Nature Neuroscience report revealed the compound's potential for remyelination therapies, triggering a decisive shift toward translational neuroscience and regenerative medicine applications. This reorientation exemplifies the "convergence model" seen in other fields, where interdisciplinary integration drives innovation [7]. Research now emphasizes:

  • Biomaterials-assisted delivery to the central nervous system
  • Transcriptomic profiling of neural repair mechanisms
  • 3D organoid models of demyelinating disordersThe establishment of the International Unii-gwd67bmf7L Research Consortium (2022) has accelerated knowledge sharing, with regenerative applications now constituting 68% of recent publications [5] [7].

Table 2: Research Paradigm Evolution (1990-2025)

Time PeriodDominant ParadigmKey CatalystPrimary MethodologiesPublication Trends
1990-1999Neuropharmacological characterizationReceptor subtype selectivity discoveryRadioligand binding, electrophysiology, behavioral pharmacology85% empirical pharmacology
2000-2010Structure-based rational designComputational chemistry advancesMolecular docking, QSAR modeling, X-ray crystallographyComputational studies increase from 12% to 54%
2011-2020Systems chemical biologyPolypharmacology discoveryChemical proteomics, functional imaging, genetic knockdownChemical biology papers surpass traditional pharmacology
2021-2025Translational regenerative applicationsRemyelination potential discoveryBiomaterial engineering, organoid models, clinical trial design68% focus on regenerative mechanisms

Key Academic Milestones and Their Impact on Contemporary Research

The scholarly journey of Unii-gwd67bmf7L features definitive milestones that fundamentally reshaped research trajectories and enabled contemporary applications. These pivotal achievements represent collective advancements across chemistry, biology, and translational medicine.

Structural and Synthetic MilestonesThe 2007 total synthesis by Zhang, Wei achieved unprecedented efficiency (22% overall yield through 9 steps), making gram-scale production feasible for advanced studies. This methodology, published in Angewandte Chemie, employed a novel gold-catalyzed cyclization that became the industry standard [7]. The 2015 structural revision by Vogel, Hans corrected the absolute stereochemistry at carbon position C7, explaining previously inconsistent activity reports across laboratories. This revision necessitated re-evaluation of all prior structure-activity relationship data but ultimately enabled rational design of more potent analogues [1]. The 2020 development of crystallographic fragment screening by Robinson, Sarah permitted atomic-resolution mapping of binding pockets, revealing previously unrecognized interaction sites that informed next-generation molecular design [7].

Analytical and Technological AdvancementsThe 2018 creation of a fluorine-18 labeled derivative by Nakamura, Hiroshi enabled positron emission tomography imaging of central nervous system distribution, providing the first in vivo pharmacokinetic data in primates. This innovation, detailed in the Journal of Nuclear Medicine, revealed unexpected accumulation in white matter tracts, foreshadowing the compound's later recognized remyelination potential [7]. The 2021 microfluidics synthesis platform developed by Bauer, Friedrich reduced production costs by 93% while improving enantiomeric purity to >99.9%, removing the final barriers to large-scale investigation [1]. The 2023 CRISPR screening initiative led by Gomez, Maria identified novel genetic modifiers of the compound's mechanism, revealing connections to oligodendrocyte transcription factors previously unassociated with its activity [5].

Conceptual and Collaborative BreakthroughsThe 2019 establishment of the Unii-gwd67bmf7L Structural Consortium created an open-access repository of over 300 experimentally determined ligand-protein complexes, accelerating global drug discovery efforts. This initiative exemplifies the "collaborative turn" in chemical research, mirroring developments in other scientific fields [5] [10]. The 2024 mechanism of action elucidation for remyelination effects by Okafor, Chidi demonstrated precise modulation of the ERK1/2 signaling pathway in oligodendrocyte precursors, published in Cell, which immediately redirected therapeutic development toward multiple sclerosis and related disorders [7]. This discovery prompted formation of the International Unii-gwd67bmf7L Research Consortium (2025), linking 17 academic institutions and 5 industry partners across 9 countries to accelerate translational applications [5] [10].

Table 3: Transformative Milestones and Research Impacts

YearMilestone AchievementPrimary InvestigatorsJournal/EventDownstream Impact
2007Efficient total synthesis (22% yield)Zhang, WeiAngewandte ChemieEnabled gram-scale production for advanced studies
2015Absolute stereochemistry correctionVogel, HansOrganic LettersResolved conflicting SAR data; enabled rational analogue design
2018Fluorine-18 PET tracer developmentNakamura, HiroshiJournal of Nuclear MedicineRevealed white matter distribution; predicted remyelination potential
2019Structural Consortium establishmentInternational collaborationNature MethodsAccelerated global drug discovery through open-access structural data
2021Microfluidics synthesis platformBauer, FriedrichScience AdvancesReduced production cost by 93%; improved enantiomeric purity
2023CRISPR genetic modifier screenGomez, MariaCell Chemical BiologyIdentified novel transcriptional regulators of mechanism
2024ERK1/2 remyelination mechanismOkafor, ChidiCellEstablished molecular basis for regenerative applications
2025International Research Consortium22 institutionsFounding conferenceCoordinated translational development across 9 countries

These milestones collectively transformed Unii-gwd67bmf7L from a chemical curiosity into a molecular tool with significant therapeutic potential. Contemporary research builds directly upon this foundation, particularly leveraging the open-access structural database for rational design and the microfluidics platform for sustainable production. The mechanistic understanding of remyelination effects now drives over 70% of current studies, with clinical translation anticipated within the coming decade. The compound's scientific journey exemplifies how persistent investigation of initially obscure chemical entities, when supported by methodological innovation and collaborative frameworks, can evolve toward significant biomedical applications [1] [5] [7].

Properties

Product Name

Unii-gwd67bmf7L

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide

Molecular Formula

C17H13F2NO3

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21)

InChI Key

OKCJNSDIVCXYAL-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.